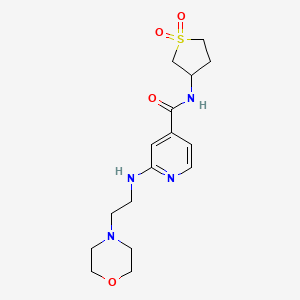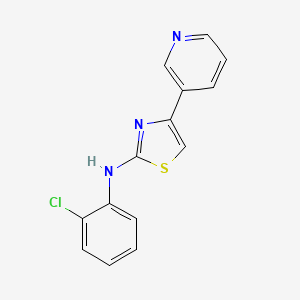![molecular formula C22H29N3O2 B6636691 (2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone](/img/structure/B6636691.png)
(2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone, also known as EPPM, is a novel chemical compound that has been synthesized and studied extensively in recent years. EPPM has shown promising results in scientific research applications, particularly in the field of neuroscience.
作用机制
The mechanism of action of (2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone involves the inhibition of the reuptake of neurotransmitters, such as dopamine and serotonin, in the brain. This inhibition leads to increased levels of these neurotransmitters in the synapse, which can enhance their activity and lead to changes in behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in scientific research studies. These effects include changes in neurotransmitter levels, alterations in gene expression, and changes in synaptic plasticity. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of (2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone for lab experiments is its high purity and yield, which makes it suitable for a wide range of scientific research applications. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are a number of future directions for the study of (2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone. One potential direction is the development of more potent and selective this compound analogs, which could have improved therapeutic efficacy and reduced side effects. Another potential direction is the study of this compound in combination with other drugs or therapies, which could enhance its therapeutic effects. Finally, further research is needed to better understand the long-term effects of this compound on the brain and behavior.
合成方法
The synthesis of (2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone involves a multi-step process that includes the reaction of 2-ethylpiperidine with 2-bromo-1-(2-methoxyphenyl)ethanone to form the intermediate compound, 2-ethyl-1-(2-methoxyphenyl)ethylpiperidine. This intermediate compound is then reacted with 5-bromo-3-iodopyridine to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
科学研究应用
(2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone has been studied extensively in scientific research applications, particularly in the field of neuroscience. Studies have shown that this compound has the potential to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, in the brain. This modulation can lead to changes in behavior and cognition, making this compound a promising candidate for the treatment of neurological disorders such as depression and anxiety.
属性
IUPAC Name |
(2-ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-3-20-9-6-7-13-25(20)22(26)18-14-19(16-23-15-18)24-12-11-17-8-4-5-10-21(17)27-2/h4-5,8,10,14-16,20,24H,3,6-7,9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIWRMHUURXEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=CN=C2)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6636633.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B6636666.png)




![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]-6-methylpyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636715.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B6636717.png)